N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide
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Overview
Description
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The reaction conditions often require the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and solvents like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent, particularly against antibiotic-resistant bacteria.
Biological Studies: It is used in various biological assays to study enzyme inhibition and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound interacts with the active site of the enzyme, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
N-(1-(Benzenesulfonamido)-2,2,2-trichloroethyl)benzamide can be compared with other benzenesulfonamide derivatives, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is also an enzyme inhibitor but targets different pathways.
3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide: Known for its anticancer properties, this compound has a different structural framework but similar biological activities.
Properties
CAS No. |
79054-59-4 |
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Molecular Formula |
C15H13Cl3N2O3S |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
N-[1-(benzenesulfonamido)-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c16-15(17,18)14(19-13(21)11-7-3-1-4-8-11)20-24(22,23)12-9-5-2-6-10-12/h1-10,14,20H,(H,19,21) |
InChI Key |
DCYPLNNREOUTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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